2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 4-methylbenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and higher yields.
Automated Synthesis: Automation can enhance reproducibility and reduce human error.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl ring and piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1-(4-ethylpiperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)butan-1-one: Similar structure with a butanone group instead of an ethanone group.
Uniqueness
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific combination of a phenyl ring and a piperidine ring with a ketone group
Properties
CAS No. |
599162-47-7 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO/c1-12-3-5-14(6-4-12)11-15(17)16-9-7-13(2)8-10-16/h3-6,13H,7-11H2,1-2H3 |
InChI Key |
WDEAHCVGUOQINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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